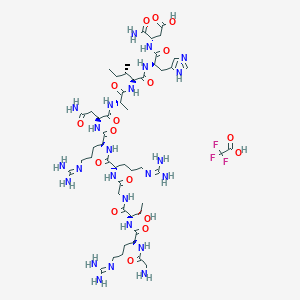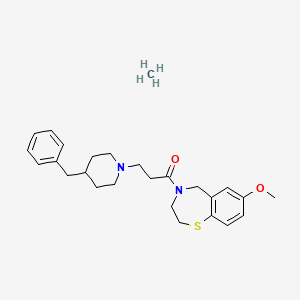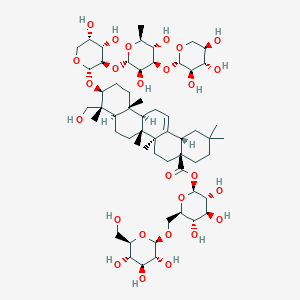
MeO-Suc-Arg-Pro-Tyr-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Suc-RPY-pNA (hydrochloride) involves the coupling of Methoxy-Succinyl-Arg-Pro-Tyr with p-nitroanilide. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of MeO-Suc-RPY-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid form .
Chemical Reactions Analysis
Types of Reactions
MeO-Suc-RPY-pNA (hydrochloride) primarily undergoes hydrolysis when acted upon by serine proteases. The hydrolysis reaction cleaves the peptide bond between the Arg-Pro-Tyr sequence and p-nitroanilide, releasing p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common reagents include phosphate-buffered saline (PBS) and the specific serine protease being studied .
Major Products
The major product formed from the hydrolysis of MeO-Suc-RPY-pNA (hydrochloride) is p-nitroaniline, which can be detected by its absorbance at 405 nm .
Scientific Research Applications
MeO-Suc-RPY-pNA (hydrochloride) is extensively used in scientific research for the following applications:
Mechanism of Action
MeO-Suc-RPY-pNA (hydrochloride) acts as a substrate for serine proteases. The enzyme binds to the Arg-Pro-Tyr sequence and cleaves the peptide bond, releasing p-nitroaniline. This reaction can be monitored colorimetrically, providing a measure of the enzyme’s activity. The molecular targets involved are the active sites of serine proteases, which catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
Bz-FVR-AMC (trifluoroacetate salt): Another substrate for serine proteases, used in similar biochemical assays.
Suc-AAPF-pNA: A substrate for chymotrypsin-like proteases, used in enzyme activity assays.
Uniqueness
MeO-Suc-RPY-pNA (hydrochloride) is unique due to its specific peptide sequence (Arg-Pro-Tyr) that is preferentially recognized and cleaved by a wide range of serine proteases. This makes it a versatile tool for studying various proteases in different biological contexts .
Properties
Molecular Formula |
C31H40N8O9 |
|---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H40N8O9/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34)/t23-,24-,25-/m0/s1 |
InChI Key |
TXYMHQOSDJXNHI-SDHOMARFSA-N |
Isomeric SMILES |
COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
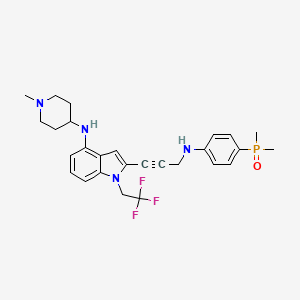
![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
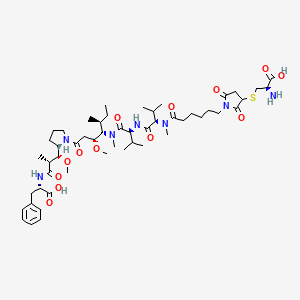
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
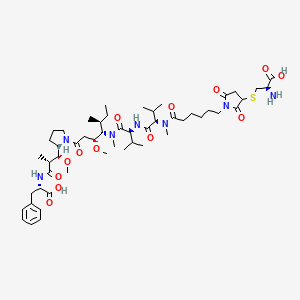
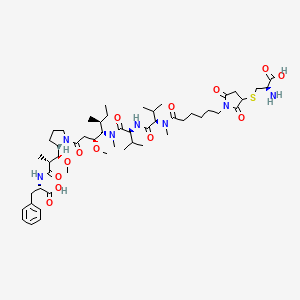
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
